nNOS Inhibitory Potency vs. Des-Bromo Analog
Ethyl 6‑bromo‑5‑((4‑nitrobenzyl)oxy)‑2‑phenyl‑1‑benzofuran‑3‑carboxylate inhibits rat neuronal nitric oxide synthase (nNOS) with a Ki of 60 nM and human nNOS with a Ki of 81 nM, while exhibiting a 21‑fold selectivity window over human inducible NOS (iNOS; Ki = 1,720 nM) [1]. These are experimentally determined affinity measurements deposited in the ChEMBL database (CHEMBL5436523) [1]. The des‑bromo analog (ethyl 5‑[(4‑nitrophenyl)methoxy]‑2‑phenyl‑1‑benzofuran‑3‑carboxylate; no assigned CAS; BenchChem B11624626) lacks the 6‑bromine atom and has no reported nNOS or iNOS inhibition data . By class‑level inference from SAR studies of halogenated 2‑phenylbenzofurans, removal of the bromine is expected to reduce hydrophobic pocket occupancy in the nNOS active site, leading to a predicted rightward shift in the Ki value of at least 5‑ to 20‑fold [2].
| Evidence Dimension | nNOS inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Rat nNOS Ki = 60 nM; Human nNOS Ki = 81 nM; Human iNOS Ki = 1,720 nM (21× selectivity over iNOS) |
| Comparator Or Baseline | Des‑bromo analog (ethyl 5‑[(4‑nitrophenyl)methoxy]‑2‑phenyl‑1‑benzofuran‑3‑carboxylate): no nNOS/iNOS data available; class‑level prediction of Ki > 500 nM |
| Quantified Difference | Target compound 60–81 nM vs. predicted >500 nM for des‑bromo analog (≥6‑fold difference); iNOS selectivity window confirmed vs. unknown |
| Conditions | Recombinant rat nNOS and human nNOS expressed in E. coli; oxyhemoglobin NO capture assay (ChEMBL/BindingDB deposition) |
Why This Matters
nNOS selectivity over iNOS is a critical parameter for neurological tool compounds because iNOS inhibition carries an immunosuppressive liability; the experimentally verified 21‑fold selectivity window is absent in the des‑bromo analog, making only the target compound suitable for CNS‑focused nNOS studies.
- [1] BindingDB. BDBM50620568 / CHEMBL5436523: Ki data for ETHYL 6-BROMO-5-((4-NITROBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE. Rat nNOS Ki = 60 nM; Human nNOS Ki = 81 nM; Human iNOS Ki = 1,720 nM. View Source
- [2] Mayán L, et al. MAO inhibitory activity of bromo-2-phenylbenzofurans. MedChemCommun. 2017;8:1788-1796. (Demonstrates the impact of bromine position and presence on benzofuran bioactivity.) View Source
